molecular formula C6H10N2O4S B120886 p-Phenylenediamine sulfate CAS No. 159822-74-9

p-Phenylenediamine sulfate

Cat. No.: B120886
CAS No.: 159822-74-9
M. Wt: 206.22 g/mol
InChI Key: UFPKLWVNKAMAPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

benzene-1,4-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2.H2O4S/c7-5-1-2-6(8)4-3-5;1-5(2,3)4/h1-4H,7-8H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPKLWVNKAMAPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

106-50-3 (Parent)
Record name 1,4-Benzenediamine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016245775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6066028
Record name p-Phenylenediamine sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to off-white solid; [MSDSonline]
Record name 1,4-Benzenediamine sulfate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7250
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

16245-77-5
Record name 1,4-Benzenediamine, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16245-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenediamine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016245775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediamine, sulfate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name p-Phenylenediamine sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene-1,4-diammonium sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.673
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-PHENYLENEDIAMINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7IGM30961
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,4-BENZENEDIAMINE SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6256
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From 4-nitrochlorobenzene: The most common method involves treating 4-nitrochlorobenzene with ammonia to produce 4-nitroaniline, which is then hydrogenated to yield p-Phenylenediamine.

    DuPont Route: Aniline is converted to diphenyltriazine, which is then transformed by acid-catalysis to 4-aminoazobenzene.

Industrial Production Methods: Industrial production typically involves large-scale hydrogenation processes and the use of sulfuric acid to produce the sulfate salt. The reaction conditions are carefully controlled to ensure high yield and purity .

Chemical Reactions Analysis

Oxidation Reactions

p-Phenylenediamine sulfate undergoes oxidation to form quinonoid intermediates, which are critical for hair dye formation and polymer synthesis. Key pathways include:

Hair Dye Formation

In alkaline conditions (pH 9–11) with hydrogen peroxide (H₂O₂), the sulfate salt is oxidized to quinone diimine, which couples with resorcinol or other couplers to form indoaniline dyes . The reaction proceeds as:

C H NH H SO H O NH Quinone diimineCouplerIndoaniline dye colored product \text{C H NH H SO }\xrightarrow{\text{H O NH }}\text{Quinone diimine}\xrightarrow{\text{Coupler}}\text{Indoaniline dye colored product }

Conditions :

  • Temperature: 20–40°C

  • H₂O₂ concentration: 3–6%

  • Reaction time: 5–30 minutes .

Persulfate-Assisted Polymerization

This compound polymerizes via free-radical intermediates in the presence of potassium persulfate (K₂S₂O₈). Computational studies reveal the mechanism involves:

  • Free-radical formation : Persulfate initiates homolytic cleavage to sulfate radicals (SO₄⁻·), abstracting hydrogen from the amine group .

  • Dimerization : Radical coupling forms a dimer (∆G‡ = 11.6 kcal/mol with K₂S₂O₈ vs. 29.2 kcal/mol with sulfate radicals) .

  • Ammonia extrusion : Elimination of NH₃ yields conjugated poly(p-phenylenediamine) .

Polymerization Pathways

The sulfate counterion stabilizes intermediates during polymerization. Key steps and energy barriers are summarized below:

Step Energy Barrier (kcal/mol) Key Interactions
Radical formation0 (barrierless)SO₄⁻· abstracts H from -NH₂
Dimerization (TS2K)11.6Hydrogen bonding with persulfate cluster
Ammonia extrusion (TS3K)6.7Noncovalent interactions stabilize transition state

This low-barrier pathway explains the efficiency of persulfate in synthesizing conductive polymers like poly(p-phenylenediamine) .

Analytical Detection Reactions

This compound participates in colorimetric assays due to its redox activity:

DPD Method for Chlorine Detection

In acidic conditions, the sulfate salt reacts with hypochlorous acid (HOCl) to form a magenta-colored Würster dye radical cation :

C H NH H SO +HOClW rster dye++Cl+H O\text{C H NH H SO }+\text{HOCl}\rightarrow \text{W rster dye}^+·+\text{Cl}^-+\text{H O}

Optimal conditions :

  • pH 6.5–7.0

  • λₘₐₓ = 515 nm for quantification .

Biological Interactions

The sulfate salt’s reactivity extends to biological systems:

Metabolic Activation

  • N-hydroxylation : Cytochrome P450 enzymes convert this compound to N-hydroxy metabolites, potential sensitizers .

  • Protein binding : Quinone-imine intermediates form haptens with skin proteins, triggering allergic contact dermatitis .

Toxicity Data

Endpoint Result Source
Dermal sensitizationPositive in 9/20 guinea pigs (3% solution)
Acute oral toxicityLD₅₀ > 2,000 mg/kg (rat)

Degradation and Stability

This compound decomposes under harsh conditions:

  • Thermal degradation : Above 170°C, emits toxic nitrogen oxides (NOₓ) and sulfur oxides (SOₓ) .

  • Photodegradation : UV exposure accelerates oxidation to quinones, causing darkening .

Comparative Reactivity of p-Phenylenediamine Salts

Property Sulfate Salt Hydrochloride Salt
Solubility in water120 g/L (20°C)95 g/L (20°C)
Oxidation onset pH9.08.5
Polymerization rateFaster (persulfate-mediated)Moderate

Data from .

Scientific Research Applications

Cosmetic Applications

Hair Dyes
PPD sulfate is primarily used as a hair dye ingredient due to its ability to produce a wide range of colors. It functions as an oxidative dye, where it undergoes a chemical reaction to form colored compounds upon application to hair. The safety assessment conducted by the Expert Panel for Cosmetic Ingredient Safety concluded that PPD and its salts, including PPD sulfate, are safe for use in hair coloring products at specified concentrations (up to 6%) .

Skin Sensitization and Safety Concerns
While PPD sulfate is effective as a hair dye, it is also a known sensitizer. Some individuals may experience allergic reactions upon exposure. The safety assessment emphasizes the importance of conducting patch tests before use to minimize adverse reactions .

Non-Cosmetic Applications

Industrial Uses
Beyond cosmetics, PPD sulfate has diverse applications in various industrial sectors:

  • Photographic Development : It serves as a developing agent in photographic processes.
  • Rubber Industry : PPD sulfate is used as an antioxidant and accelerator in rubber manufacturing, enhancing the durability and performance of rubber products.
  • Textile Dyeing : It acts as a colorant in textile applications, contributing to the vibrant colors of fabrics.
  • Analytical Chemistry : PPD sulfate is utilized as an analytical reagent for detecting nitrogen compounds and other substances in laboratory settings .

Chemical and Biochemical Applications

PPD sulfate plays a significant role in chemical research and biochemical applications:

  • Reagents for Assays : It is employed as a reagent in various assays, including those measuring oxidative enzyme activity.
  • Environmental Applications : The compound is used for removing nitrogen oxides from waste gases, contributing to pollution control efforts .

Case Studies

Several case studies highlight the implications of using PPD sulfate:

  • Allergic Reactions in Hair Dyes : Reports indicate that individuals using hair dyes containing PPD sulfate have experienced severe allergic reactions, leading to dermatitis and other skin conditions. These cases underscore the necessity for consumer awareness regarding potential sensitivities .
  • Industrial Safety Assessments : In industrial settings where PPD sulfate is utilized, safety assessments have been conducted to evaluate exposure risks among workers. These studies have led to recommendations for protective measures to mitigate exposure .

Table 1: Concentration of Use in Hair Dyes

Formulation TypeMaximum Concentration (%)Reported Uses
Hair Coloring Products2 - 6200
Eye Makeup PreparationsNot Approved7
Temporary TattoosNot ApprovedMultiple Cases

Table 2: Industrial Applications of PPD Sulfate

Application AreaSpecific Use
Photographic DevelopmentDeveloping agent for films
Rubber ManufacturingAntioxidant and accelerator
Textile IndustryDyeing agent for fabrics
Analytical ChemistryReagent for nitrogen detection

Mechanism of Action

Mechanism: p-Phenylenediamine sulfate exerts its effects primarily through oxidative reactions. In hair dyes, it undergoes oxidation to form colored compounds that impart color to the hair. The compound acts as a precursor that, upon oxidation, forms reactive intermediates which then couple with other agents to produce the final dye .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: m-Phenylenediamine and o-Phenylenediamine Derivatives

Property p-Phenylenediamine Sulfate m-Phenylenediamine Sulfate o-Phenylenediamine Derivatives
CAS Number 16245-77-5 5418-94-0 Varies (e.g., 615-50-9)
Amino Group Position Para (1,4) Meta (1,3) Ortho (1,2)
Reactivity High (ideal for polymerization) Moderate Lower (limited dye-forming ability)
Toxicity Low systemic toxicity Higher dermal sensitization potential Potent mutagen (e.g., Ames test)
Use in Cosmetics Common (hair dyes) Rare Restricted due to safety concerns

Key Findings :

  • o-Phenylenediamine derivatives are rarely used in cosmetics due to mutagenic risks .

Substituted Derivatives: Alkyl and Hydroxyethyl Modifications

N,N-Dimethyl-p-Phenylenediamine Sulfate
  • CAS : 536-47-0
  • Formula : C₈H₁₂N₂·H₂SO₄
  • Applications: Analytical reagent (e.g., spectrophotometric detection of phenolic groups) .
N,N-Diethyl-p-Phenylenediamine Sulfate
  • CAS : 6283-63-2
  • Formula : C₁₀H₁₆N₂·H₂SO₄
N,N-Bis(2-Hydroxyethyl)-p-Phenylenediamine Sulfate
  • CAS : 93841-25-9
  • Formula : C₁₀H₁₆N₂O₂·H₂SO₄
  • Applications : Permanent hair dyes (enhanced water solubility due to hydroxyethyl groups) .
  • Safety :
    • CIR : Safe at ≤ 1% (dermal) and ≤ 0.3% (dietary) .
    • EWG Concerns : High use restrictions due to skin absorption risks .

Salt Forms: p-Phenylenediamine HCl vs. Sulfate

Property p-Phenylenediamine Sulfate p-Phenylenediamine HCl
CAS Number 16245-77-5 624-18-0
Solubility Moderate in water High in water
Stability Stable under oxidative conditions Prone to faster degradation
Mutagenicity Low (parent compound) Potent mutagen when oxidized

Key Findings :

  • p-Phenylenediamine HCl (10 µg/plate) showed mutagenicity in S. typhimurium TA98 with metabolic activation .
  • Sulfate salts are preferred in formulations for enhanced stability .

Analytical Differentiation Techniques

  • HPLC : Primesep 100 column effectively separates o-, m-, and p-phenylenediamine derivatives using UV detection .
  • Infrared Spectroscopy : Used to confirm sulfate group presence in this compound .
  • Mass Spectrometry : Differentiates alkyl-substituted derivatives (e.g., dimethyl vs. diethyl) via molecular ion fragmentation .

Biological Activity

p-Phenylenediamine sulfate (PPD sulfate) is a derivative of p-phenylenediamine (PPD), widely used in various applications, particularly in hair dyes and cosmetics. This article explores the biological activity of PPD sulfate, focusing on its toxicity, genotoxicity, sensitization potential, and metabolic pathways based on diverse research findings.

This compound is an aromatic amine that can undergo oxidation to form reactive intermediates. These intermediates are known to react with biological tissues, leading to various biological effects. PPD sulfate is primarily utilized in hair dye formulations due to its ability to produce stable colorants when oxidized in the presence of coupling agents and hydrogen peroxide .

Acute Toxicity

Acute toxicity studies have demonstrated that PPD sulfate has a moderate toxicity profile. The LD50 (lethal dose for 50% of the population) has been reported at approximately 427 mg/kg in rats when administered orally . In dermal exposure studies, PPD sulfate has shown varying degrees of skin irritation and sensitization, particularly in guinea pigs, where it induced allergic contact dermatitis upon repeated exposure .

Genotoxicity

The genotoxic potential of PPD sulfate has been evaluated through various assays. While some studies indicate that PPD sulfate may exhibit genotoxic effects, particularly through oxidative stress mechanisms, in vivo assays have shown no significant genotoxic activity under specific conditions . This discrepancy highlights the need for careful consideration of exposure levels and biological context.

Sensitization Potential

PPD sulfate is recognized for its sensitizing properties. A case-control study conducted in the Northern Netherlands found a significant association between PPD exposure and allergic reactions among hairdressers and consumers using hair dye products containing PPD . The study noted that sensitization rates were influenced by the frequency and duration of exposure.

Metabolism and Biotransformation

The metabolism of PPD sulfate involves N-acetylation processes that can lead to the formation of less toxic metabolites. Research indicates that when applied topically, PPD undergoes biotransformation into N-monoacetyl-p-phenylenediamine (MAPPD) and N,N'-diacetyl-p-phenylenediamine (DAPPD), with varying production rates depending on the concentration applied . These metabolites have different biological activities compared to their parent compound.

Case Study 1: Allergic Reactions in Hairdressers

A study examining hairdressers exposed to hair dyes containing PPD sulfate revealed a high incidence of allergic contact dermatitis. The research highlighted the importance of protective measures in occupational settings where PPD is frequently used .

Case Study 2: Consumer Exposure Assessment

Another investigation assessed consumer exposure to hair dyes containing PPD. The findings indicated that while most users did not experience adverse effects, a subset developed sensitization over time, emphasizing the need for labeling and consumer education regarding potential risks associated with repeated use .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing p-phenylenediamine sulfate in laboratory settings?

  • Methodological Answer : Synthesis can be optimized using acidic ionic liquids (e.g., pyridinium hydrogen sulfate) as green solvents, enabling controlled polymerization into rod-shaped or polyhedral structures. Characterization should include Fourier-transform infrared spectroscopy (FTIR) for functional group analysis, X-ray diffraction (XRD) for crystallinity, and thermogravimetric analysis (TGA) for thermal stability. Field emission scanning electron microscopy (FESEM-EDX) is critical for morphological and elemental composition validation .

Q. How can researchers reliably quantify this compound in complex matrices like hair dyes or environmental samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) using a Primesep 100 column (150 mm × 4.6 mm, 5 µm) is effective for separating aromatic amines. For enhanced sensitivity, coupling with mass spectrometry (LC-MS) is recommended, particularly for detecting trace levels in biological fluids or occupational exposure studies. Method validation should include spike-and-recovery experiments and calibration curves with internal standards .

Q. What safety protocols are essential when handling this compound in laboratory experiments?

  • Methodological Answer : Prioritize fume hood use to minimize inhalation risks and wear nitrile gloves to prevent dermal absorption. Acute toxicity data (e.g., LD₅₀ values) from REACH registrations should inform exposure limits. Institutional review boards (IRBs) must approve protocols involving human cell lines or occupational health studies, referencing guidelines from the Cosmetic Ingredient Review (CIR) and European Chemicals Agency (ECHA) .

Advanced Research Questions

Q. How can contradictory toxicological data on this compound (e.g., carcinogenicity) be resolved in meta-analyses?

  • Methodological Answer : Conduct systematic reviews using databases like PubMed, ECHA, and NIOSH, filtering for peer-reviewed studies with robust experimental designs (e.g., longitudinal cohort studies). Apply statistical tools (e.g., SPSS) to assess heterogeneity via I² statistics. For conflicting carcinogenicity results (e.g., IARC vs. CIR classifications), prioritize studies with in vivo models and dose-response validation over in vitro assays .

Q. What experimental designs are optimal for assessing long-term occupational exposure effects of this compound on organ function?

  • Methodological Answer : Implement cross-sectional studies with matched controls, focusing on liver/kidney biomarkers (e.g., ALT, creatinine) in occupationally exposed populations. Use standardized questionnaires to control for confounders like smoking or comorbidities. Analytical methods should include multivariate regression to isolate this compound’s effects from co-exposures .

Q. How can electrochemical properties of poly(p-phenylenediamine) sulfate be tailored for conductive polymer applications?

  • Methodological Answer : Adjust synthesis parameters such as ionic liquid type (e.g., triethylammonium hydrogen sulfate) and polymerization time to modulate conductivity. Characterize using cyclic voltammetry and UV-Vis spectroscopy to correlate bandgap energy with structural morphology. Publish raw datasets (e.g., XRD patterns) in supplementary materials for reproducibility .

Q. What strategies improve detection limits in environmental monitoring of this compound degradation products?

  • Methodological Answer : Employ solid-phase extraction (SPE) with C18 cartridges to preconcentrate samples prior to LC-MS analysis. Degradation pathways (e.g., oxidation to quinones) can be tracked using isotope-labeled tracers (¹³C or ¹⁵N). Collaborative studies with regulatory agencies (e.g., EPA) ensure method alignment with international standards .

Data Analysis and Interpretation

Q. How should researchers address gaps in mechanistic toxicology data for this compound?

  • Methodological Answer : Combine transcriptomic profiling (RNA-seq) of exposed cell lines with pathway analysis tools (e.g., KEGG) to identify dysregulated genes. Validate hypotheses using CRISPR-Cas9 knockouts in vitro. Open-access repositories like GEO should host datasets to facilitate meta-analyses .

Q. What statistical approaches are recommended for reconciling variability in acute toxicity studies?

  • Methodological Answer : Apply Bayesian meta-regression to account for interspecies differences (e.g., rodent vs. human). Sensitivity analyses should exclude outliers identified via Cook’s distance metrics. Publicly share raw mortality/lesion data to enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
p-Phenylenediamine sulfate
Reactant of Route 2
p-Phenylenediamine sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.